molecular formula C12H20N2O B271587 2-{[3-(Benzylamino)propyl]amino}ethanol

2-{[3-(Benzylamino)propyl]amino}ethanol

Cat. No.: B271587
M. Wt: 208.3 g/mol
InChI Key: XEBXJMDVHIFEGB-UHFFFAOYSA-N
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Description

2-{[3-(Benzylamino)propyl]amino}ethanol is a polyfunctional amine-alcohol compound characterized by a benzylamino group attached to a propyl chain, which is further linked to an ethanolamine moiety. This structure combines aromatic, aliphatic, and hydrophilic functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its primary utility lies in its ability to act as a ligand or building block for synthesizing complex heterocycles, polymers, and bioactive molecules.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.3 g/mol

IUPAC Name

2-[3-(benzylamino)propylamino]ethanol

InChI

InChI=1S/C12H20N2O/c15-10-9-13-7-4-8-14-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2

InChI Key

XEBXJMDVHIFEGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCCCNCCO

Canonical SMILES

C1=CC=C(C=C1)CNCCCNCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 2-{[3-(Benzylamino)propyl]amino}ethanol, enabling comparative analysis of their synthesis, reactivity, and applications.

3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d)

  • Structure: Contains a hydroxyethylamino-propyl backbone linked to a benzoyl-substituted pyranone ring.
  • Synthesis: Prepared by reacting 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethanolamine in ethanol at room temperature for 2 hours .
  • Key Differences: The benzoyl and pyranone groups introduce aromatic and ketone functionalities absent in the target compound. These groups enhance π-π stacking interactions and alter solubility (e.g., reduced polarity compared to the benzylamino group in this compound).

D-Phenylglycine 2-Aminoethanol Ureidoamide (5d)

  • Structure: Features a 2-aminoethanol moiety connected via a ureido group to D-phenylglycine.
  • Synthesis: Derived from ketoprofen derivatives and 2-aminoethanol under reflux (115°C) using ethyl acetate/cyclohexane/methanol for purification .
  • Key Differences: The ureido linkage and chiral phenylglycine component distinguish it from the target compound’s propylamino-benzyl structure.

Bisquinazolinone Derivatives ()

  • Structure: Propyl-linked quinazolinone scaffolds with aryl substituents.
  • Synthesis : Suzuki-Miyaura cross-coupling modifies electronic properties via arylboronic acid additions .
  • Key Differences: The quinazolinone cores confer rigidity and fluorescence properties, unlike the flexible amine-alcohol backbone of this compound.

Comparative Data Table

Compound Name Key Functional Groups Synthesis Conditions Key Properties/Applications
This compound Benzylamino, propyl, ethanolamine Likely involves alkylation/amination Intermediate for ligands, polymers
14d (Pyranone derivative) Benzoyl, hydroxyethylamino, pyranone Ethanol, rt, 2 hours Fluorescence modulation
5d (Ureidoamide) Ureido, 2-aminoethanol, D-phenylglycine 115°C, ethyl acetate/cyclohexane/methanol Drug delivery, chiral recognition
Bisquinazolinones Quinazolinone, aryl, propyl Suzuki-Miyaura cross-coupling Optoelectronic materials, sensors

Key Research Findings

Synthetic Flexibility: Compounds like 14d and 5d demonstrate that ethanolamine derivatives can be tailored for diverse applications by modifying substituents (e.g., benzoyl vs. ureido groups) .

Electronic Properties: Aryl substituents in bisquinazolinones significantly influence absorption/emission profiles, suggesting that similar modifications in this compound could enhance optoelectronic utility .

Biological Relevance: Ureido-linked aminoethanol derivatives (e.g., 5d) exhibit enhanced bioactivity due to hydrogen-bonding motifs, a feature absent in the target compound’s simpler alkylamino structure .

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